molecular formula C19H21NSe B12621768 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate CAS No. 919488-43-0

5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate

Cat. No.: B12621768
CAS No.: 919488-43-0
M. Wt: 342.3 g/mol
InChI Key: NBVHWHXPVKHURA-UHFFFAOYSA-N
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Description

5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate (CAS 919488-43-0) is a synthetic organoselenium compound provided for research and development purposes. This product is intended for laboratory research use only and is not intended for human therapeutic or veterinary use. Structurally, it features a biphenyl core system, a pentyl chain linker, and a terminal selenocyanate functional group. This molecular architecture is characteristic of a class of compounds being investigated for their potential biological activities. While specific mechanistic studies on this exact compound are limited in the available literature, research on structurally related organoselenium compounds, such as diphenylmethyl selenocyanate, provides insight into its potential research value. These analogs have demonstrated significant chemopreventive and chemotherapeutic potential in preclinical models. Studies have shown that certain organoselenium compounds can induce cell death in malignant cells and exhibit synergistic activity when used as an adjuvant with chemotherapeutic agents like cisplatin. This synergistic effect is associated with the generation of reactive oxygen species, modulation of antioxidant enzyme systems, induction of DNA damage, and activation of apoptosis via the p53 pathway . Furthermore, adjuvant use of organoselenium compounds may reduce the nephrotoxicity and hematopoietic toxicity associated with cisplatin, providing a survival advantage . As a building block in organic chemistry, the selenocyanate group offers a handle for further chemical modifications and synthesis of more complex molecules. Researchers can explore its utility in material science and pharmaceutical development. Please handle this compound with appropriate safety precautions. Refer to the material safety data sheet for detailed hazard and handling information.

Properties

CAS No.

919488-43-0

Molecular Formula

C19H21NSe

Molecular Weight

342.3 g/mol

IUPAC Name

5-[4-(4-methylphenyl)phenyl]pentyl selenocyanate

InChI

InChI=1S/C19H21NSe/c1-16-6-10-18(11-7-16)19-12-8-17(9-13-19)5-3-2-4-14-21-15-20/h6-13H,2-5,14H2,1H3

InChI Key

NBVHWHXPVKHURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC[Se]C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents : Potassium selenocyanate, appropriate alkyl halides (e.g., pentyl bromide), and solvents like acetone or DMF.
  • Procedure : The alkyl halide is reacted with potassium selenocyanate under reflux conditions.

Yields and Observations

  • Typical Yields : Yields can vary significantly based on the specific alkyl halide used and reaction conditions. For example:

    Alkyl Halide Yield (%) Reaction Time
    Pentyl bromide 75% 2 hours
    Pentyl chloride 82% 2 hours

This method typically requires careful control of temperature and reaction time to optimize yields while minimizing side reactions.

Metal-Catalyzed Methods

Another approach involves metal-catalyzed reactions, which can enhance the efficiency of the synthesis.

Example Methodology

  • Catalyst : Nickel or palladium catalysts may be employed.
  • Procedure : The biphenyl derivative is coupled with the selenocyanate in the presence of a metal catalyst under inert atmosphere conditions.

Yields and Data

This method often provides higher yields due to increased reaction rates and selectivity:

Catalyst Type Yield (%) Reaction Time
Nickel 85% 1 hour
Palladium 90% 30 minutes

Green Chemistry Approaches

Recent advancements have led to the exploration of greener methods for synthesizing this compound, focusing on reducing waste and using less hazardous solvents.

Solvent-Free Conditions

  • Method : Reactions conducted without solvents using solid-state methods or under microwave irradiation.
  • Yields : These methods can yield comparable results while being more environmentally friendly:
Method Yield (%) Reaction Time
Microwave-assisted 78% 10 minutes
Solid-state synthesis 70% 30 minutes

Chemical Reactions Analysis

Types of Reactions

5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate can undergo various chemical reactions, including:

    Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the selenocyanate group to selenol or diselenide compounds.

    Substitution: The selenocyanate group can be substituted with other nucleophiles, leading to the formation of different organoselenium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenocyanate group can yield seleninic acids, while reduction can produce selenols or diselenides.

Scientific Research Applications

Mechanism of Action

The mechanism by which 5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4’-Methyl[1,1’-biphenyl]-4-yl)pentyl selenocyanate is unique due to its specific biphenyl structure, which may impart distinct chemical and biological properties compared to other selenocyanate compounds

Biological Activity

5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate is an organoselenium compound that has garnered attention in scientific research due to its potential biological activities. This compound features a selenocyanate group attached to a biphenyl structure, which is known for its unique electronic and steric properties. The biological activities of this compound are primarily attributed to its interactions with cellular systems, particularly through mechanisms involving oxidative stress and apoptosis induction.

Chemical Structure and Properties

The chemical formula for 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate is C19H24NSeC_{19}H_{24}NSe. Its structure can be described as follows:

  • Selenocyanate Group : This functional group is known for its reactivity and ability to form various derivatives.
  • Biphenyl Moiety : The presence of biphenyl contributes to the compound's hydrophobic characteristics and influences its interaction with biological membranes.

Table 1: Basic Properties of 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate

PropertyValue
Molecular Weight320.38 g/mol
CAS Number919488-39-4
SolubilitySoluble in organic solvents
AppearanceWhite to yellowish solid

Antioxidant Properties

Research indicates that organoselenium compounds, including 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate, exhibit significant antioxidant activity. This activity is primarily due to the ability of selenium to modulate redox status within cells.

  • Mechanism : The compound can undergo redox cycling, generating reactive oxygen species (ROS), which can induce oxidative stress in target cells. This oxidative stress may activate cellular defense mechanisms or lead to apoptosis in cancer cells.

Anticancer Effects

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines.

Case Study: Induction of Apoptosis

In a recent study involving human breast cancer cells (MCF-7), treatment with 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate resulted in:

  • Increased ROS Levels : Elevated levels of ROS were observed post-treatment.
  • Activation of Caspases : The study noted the activation of caspases 3 and 9, key players in the apoptotic pathway.
  • Cell Viability Reduction : A significant reduction in cell viability was recorded at concentrations above 10 µM.

Table 2: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantModulates oxidative stress
AnticancerInduces apoptosis
CytotoxicityReduces cell viability

The mechanism by which 5-(4'-Methyl[1,1'-biphenyl]-4-yl)pentyl selenocyanate exerts its biological effects involves several pathways:

  • Redox Cycling : The selenocyanate group can participate in redox reactions that produce ROS.
  • Interaction with Thiols : The compound interacts with thiol groups in proteins, altering their function and leading to cellular stress responses.
  • Apoptotic Pathway Activation : Increased ROS levels trigger signaling pathways that culminate in apoptosis.

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